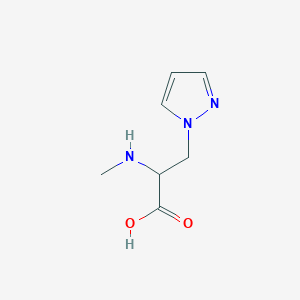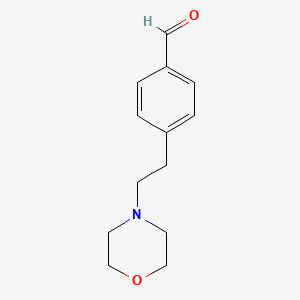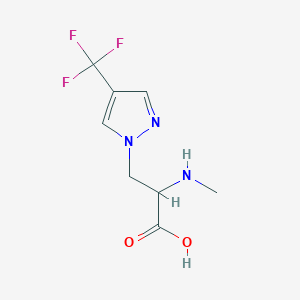
2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid is an organic compound that features a pyrazole ring attached to a propanoic acid backbone with a methylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid typically involves the reaction of pyrazole derivatives with appropriate amino acids under controlled conditions. One common method involves the use of Rh(III)-catalyzed C–H functionalization reactions . This method allows for selective synthesis by tuning the reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and efficient catalytic processes.
化学反应分析
Types of Reactions
2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors that regulate metabolic processes .
相似化合物的比较
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: This compound shares the pyrazole ring but differs in its substituents and overall structure.
Imidazo[1,2-a]pyridines: These compounds have a similar fused bicyclic structure and are used in medicinal chemistry.
Uniqueness
2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
2-(methylamino)-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-8-6(7(11)12)5-10-4-2-3-9-10/h2-4,6,8H,5H2,1H3,(H,11,12) |
InChI 键 |
OXMCBIGXXMWJOM-UHFFFAOYSA-N |
规范 SMILES |
CNC(CN1C=CC=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13635009.png)











![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)
